molecular formula C8H17NO2 B1294857 4-(diethylamino)butanoic acid CAS No. 63867-13-0

4-(diethylamino)butanoic acid

Cat. No.: B1294857
CAS No.: 63867-13-0
M. Wt: 159.23 g/mol
InChI Key: XUDAWBWSOYRMRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(diethylamino)-, typically involves the reaction of butyric acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent to facilitate the reaction between butyric acid and diethylamine, resulting in the formation of 4-(diethylamino)butanoic acid .

Industrial Production Methods

Industrial production of butyric acid, 4-(diethylamino)-, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to achieve the desired purity and yield. Techniques such as distillation and crystallization are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)butanoic acid, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-(diethylamino)butanoic acid, has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diethylamino)butanoic acid, is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(diethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAWBWSOYRMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213299
Record name Butyric acid, 4-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63867-13-0, 42060-21-9
Record name Butyric acid, 4-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC359856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyric acid, 4-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzyl 4-(N,N-diethylamino)butanoate (33.8 g), palladium-carbon (5%, 7 g) and ethanol (500 ml) was subjected to catalytic hydrogenation at room temperature and 1 atm. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 4-(N,N-diethylamino)butanoic acid (16.2 g, 75%). mp. 45°-47° C.
Name
benzyl 4-(N,N-diethylamino)butanoate
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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